molecular formula C7H7FN2O2 B13683453 2-Fluoro-6-nitrobenzylamine

2-Fluoro-6-nitrobenzylamine

Cat. No.: B13683453
M. Wt: 170.14 g/mol
InChI Key: YBAPHTXMJJUSFH-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitrobenzylamine is an organic compound with the molecular formula C7H7FN2O2 It is characterized by the presence of a fluorine atom and a nitro group attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-nitrobenzylamine typically involves the nitration of 2-fluorobenzylamine. The process begins with the fluorination of benzylamine, followed by nitration using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-nitrobenzylamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The benzylamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 2-Fluoro-6-aminobenzylamine.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

    Oxidation: 2-Fluoro-6-nitrobenzaldehyde or 2-Fluoro-6-nitrobenzoic acid.

Scientific Research Applications

2-Fluoro-6-nitrobenzylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-nitrobenzylamine is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The fluorine atom enhances the compound’s stability and bioavailability. The benzylamine moiety can interact with various enzymes and receptors, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

    4-Nitrobenzylamine: Similar structure but lacks the fluorine atom.

    2-Fluoro-6-(trifluoromethyl)benzylamine: Contains a trifluoromethyl group instead of a nitro group.

    2-Nitrobenzylamine: Similar structure but lacks the fluorine atom.

Uniqueness: 2-Fluoro-6-nitrobenzylamine is unique due to the presence of both a fluorine atom and a nitro group on the benzylamine structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

(2-fluoro-6-nitrophenyl)methanamine

InChI

InChI=1S/C7H7FN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H,4,9H2

InChI Key

YBAPHTXMJJUSFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CN)[N+](=O)[O-]

Origin of Product

United States

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